

Application Note: Marbofloxacin-d8 for Enhanced Multi-Residue Analysis of Fluoroquinolones

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Compound of Interest

Compound Name: Marbofloxacin-d8

Cat. No.: B12412121

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Abstract

This application note details a robust and sensitive method for the simultaneous quantification of multiple fluoroquinolone residues in various biological matrices. The use of **Marbofloxacin-d8** as an internal standard enhances the accuracy and precision of the analysis by compensating for matrix effects and variations during sample preparation and injection. The described protocol utilizes Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) for the determination of fluoroquinolones. This method is particularly suited for researchers, scientists, and professionals in drug development and food safety monitoring.

Introduction

Fluoroquinolones are a class of synthetic broad-spectrum antibiotics widely used in veterinary medicine to treat bacterial infections.[1] The potential for antibiotic resistance and adverse effects in humans necessitates the monitoring of their residue levels in food products of animal origin.[2] Multi-residue analysis methods are essential for efficiently screening a wide range of these compounds. The use of stable isotope-labeled internal standards, such as **Marbofloxacin-d8**, is a critical component of modern analytical methods, providing a reliable means to correct for analytical variability.[3][4] This document provides a comprehensive protocol for the multi-residue analysis of fluoroquinolones using **Marbofloxacin-d8** as an internal standard.

Experimental Protocols

Sample Preparation (Animal Tissue)

A generic and effective sample preparation protocol for animal tissue involves a straightforward extraction and clean-up process.

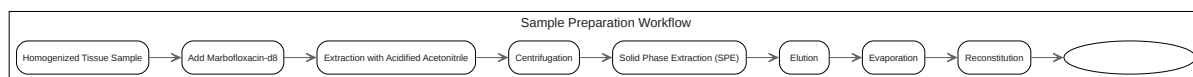
Materials:

- Homogenizer
- Centrifuge
- Vortex mixer
- Evaporator (e.g., nitrogen stream)
- Solid Phase Extraction (SPE) cartridges (C18)
- Acetonitrile (ACN)
- Formic acid (FA)
- Dichloromethane
- Hexane
- **Marbofloxacin-d8** internal standard solution (1 µg/mL in methanol)
- Fluoroquinolone standards mix

Procedure:

- Weigh 2 g of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.
- Add 100 µL of the **Marbofloxacin-d8** internal standard solution.
- Add 10 mL of acetonitrile with 1% formic acid.
- Homogenize for 1 minute.

- Centrifuge at 8000 rpm for 5 minutes.
- Transfer the supernatant to a new tube.
- The extract is then diluted with dichloromethane and centrifuged again.[5]
- An aliquot of the supernatant is concentrated and applied to a C18 solid-phase extraction cartridge.[5]
- The resultant residue is dissolved in acetonitrile, diluted with water, and then further defatted with hexane.[5]
- The final extract is evaporated to dryness under a gentle stream of nitrogen and reconstituted in 1 mL of the initial mobile phase for UPLC-MS/MS analysis.



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Fig 1. Sample Preparation Workflow

UPLC-MS/MS Analysis

Instrumentation:

- UPLC system with a binary pump and autosampler.
- Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

UPLC Conditions:

- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 μ m)
- Mobile Phase A: 0.1% Formic acid in water

- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 µL
- Column Temperature: 40 °C
- Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

MS/MS Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Capillary Voltage: 3.0 kV
- Source Temperature: 150 °C
- Desolvation Temperature: 400 °C
- Gas Flow: Desolvation gas at 800 L/hr, Cone gas at 50 L/hr
- Acquisition Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

The use of **Marbofloxacin-d8** allows for accurate quantification of a range of fluoroquinolones. The following tables summarize typical quantitative data obtained from method validation experiments.

Table 1: MRM Transitions for Selected Fluoroquinolones and **Marbofloxacin-d8**

Compound	Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)
Marbofloxacin	363.1	320.1	345.1
Marbofloxacin-d8	371.2	328.1	353.2
Ciprofloxacin	332.1	314.1	288.1
Enrofloxacin	360.1	316.1	342.1
Norfloxacin	320.1	276.1	302.1
Danofloxacin	358.1	340.1	314.1
Sarafloxacin	386.1	368.1	325.1

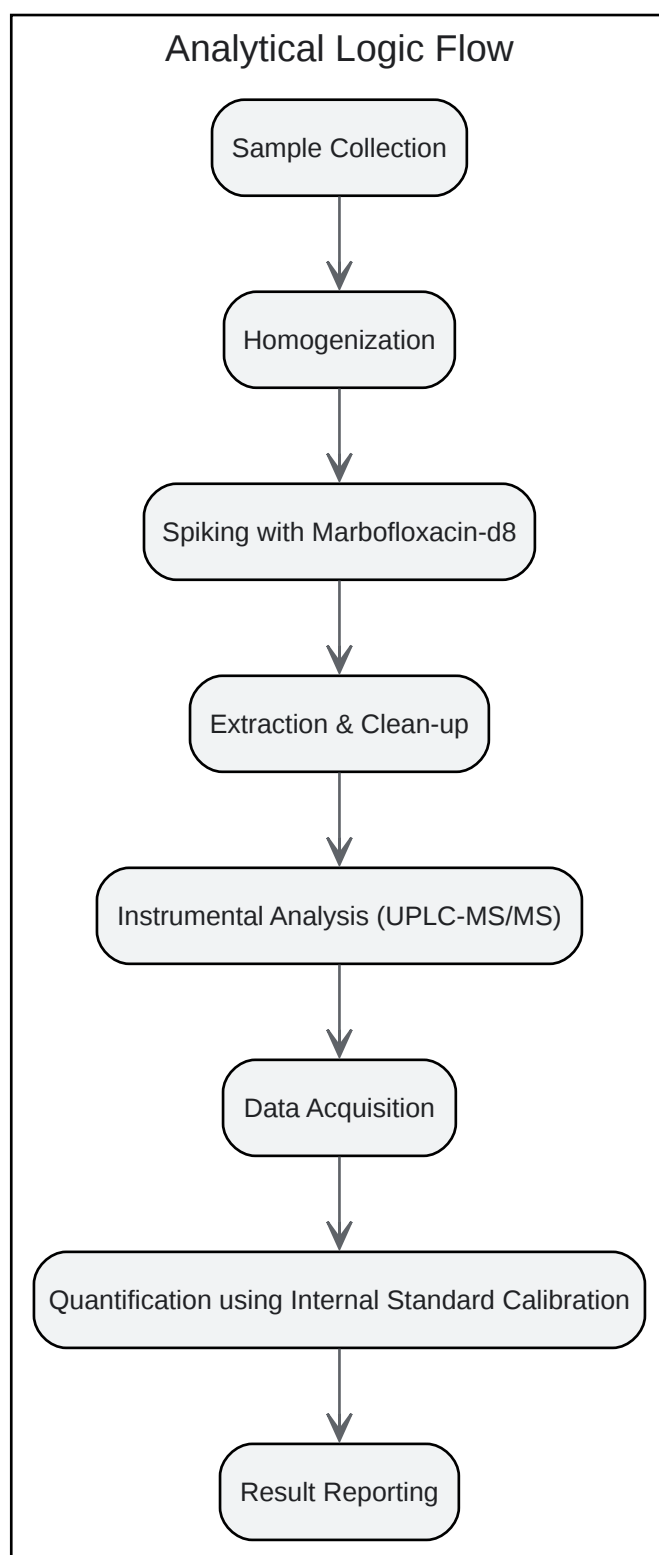
Table 2: Method Performance Data

Analyte	LOQ (µg/kg)	Recovery (%)	RSD (%)
Ciprofloxacin	0.5	95.2	4.8
Enrofloxacin	0.5	98.1	3.5
Norfloxacin	0.5	92.7	6.2
Danofloxacin	1.0	96.5	5.1
Sarafloxacin	1.0	94.3	7.3
Marbofloxacin	0.5	99.2	3.1

LOQ: Limit of Quantification, RSD: Relative Standard Deviation

Signaling Pathways and Logical Relationships

The analytical workflow can be visualized as a logical progression from sample collection to data analysis, where the use of an internal standard is a key control point.



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Fig 2. Logical Workflow of Analysis

Conclusion

The described UPLC-MS/MS method, incorporating **Marbofloxacin-d8** as an internal standard, provides a reliable and accurate approach for the multi-residue analysis of fluoroquinolones in complex matrices. The detailed protocol and performance data demonstrate the suitability of this method for routine monitoring and research applications in food safety and drug development. The use of an isotope-labeled internal standard is crucial for mitigating matrix effects and ensuring high-quality quantitative results.

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